molecular formula C10H12O6 B8682361 5-(1-Hydroxy-3-oxobutylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 84257-12-5

5-(1-Hydroxy-3-oxobutylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8682361
M. Wt: 228.20 g/mol
InChI Key: RHAHRWVYXBXALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906536B2

Procedure details

The above procedure is a modification of the procedure described in the literature at Kang, J; Kim, Y; Park, M; Lee, C.; Kim, W. Synthetic Communications (1984), 14(3), 265-9. In essence Meldrum's acid was reacted with diketene in dichloromethane in the presence of TEA at 20-25° C. for 2 hours to give 80% of 5-(1-hydroxy-3-oxobutylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (8).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.[CH2:11]=[C:12]1[O:16][C:14](=[O:15])[CH2:13]1>ClCCl>[OH:15][C:14](=[C:6]1[C:7](=[O:8])[O:9][C:2]([CH3:10])([CH3:1])[O:3][C:4]1=[O:5])[CH2:13][C:12](=[O:16])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CC(C)=O)=C1C(OC(OC1=O)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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